Flesinoxan
Overview
Description
Flesinoxan is a potent and selective agonist of the serotonin 1A receptor, belonging to the phenylpiperazine class. Initially developed as a potential antihypertensive drug, it was later found to possess antidepressant and anxiolytic effects in animal tests. Despite its promising pharmacological profile, the development of this compound was halted due to management decisions .
Preparation Methods
The synthesis of Flesinoxan involves multiple steps, starting with the preparation of the key intermediate, 4-fluorobenzoyl chloride. This intermediate is then reacted with 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanol to form the final product, this compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction .
Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar routes as described above, with optimizations for large-scale production.
Chemical Reactions Analysis
Flesinoxan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents to yield reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the fluorine atom, to form various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Flesinoxan has been extensively studied for its potential therapeutic applications. Some of its key research applications include:
Chemistry: Used as a reference compound in studies involving serotonin receptor agonists.
Biology: Investigated for its effects on serotonin receptors and related signaling pathways.
Medicine: Explored as a potential treatment for major depressive disorder and anxiety disorders. .
Industry: While not widely used in industrial applications, its pharmacological properties make it a valuable compound for research and development in the pharmaceutical industry.
Mechanism of Action
Flesinoxan exerts its effects primarily through its action on the serotonin 1A receptor. As a partial agonist, it binds to these receptors and modulates their activity. This interaction leads to various physiological responses, including the modulation of neurotransmitter release, changes in body temperature, and alterations in hormone secretion. The molecular targets and pathways involved include the serotonin signaling pathway and downstream effectors such as adenylate cyclase .
Comparison with Similar Compounds
Flesinoxan is unique in its high selectivity and potency as a serotonin 1A receptor agonist. Similar compounds include:
Buspirone: Another serotonin 1A receptor agonist, but with a different chemical structure and pharmacological profile.
Befiradol: A highly selective serotonin 1A receptor agonist with similar anxiolytic and antidepressant effects.
Eptapirone: Another compound in the same class, known for its high affinity for serotonin 1A receptors.
Compared to these compounds, this compound has shown a robust effectiveness and very good tolerability in clinical studies, making it a promising candidate for further research .
Properties
IUPAC Name |
4-fluoro-N-[2-[4-[(2S)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl]ethyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4/c23-17-6-4-16(5-7-17)22(28)24-8-9-25-10-12-26(13-11-25)19-2-1-3-20-21(19)29-15-18(14-27)30-20/h1-7,18,27H,8-15H2,(H,24,28)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSDRDDQELAVKP-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=C4C(=CC=C3)OC(CO4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=C4C(=CC=C3)O[C@H](CO4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98206-10-1 | |
Record name | Flesinoxan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098206101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLESINOXAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V574S89E1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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